1-N'-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N'-methylcyclopropane-1,1-dicarboxamide
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Overview
Description
1-N’-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N’-methylcyclopropane-1,1-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a cyclopropane dicarboxamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N’-methylcyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1,5-dibromopentane and ammonia.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and the piperidine derivative.
Cyclopropane Dicarboxamide Formation: The final step involves the formation of the cyclopropane dicarboxamide moiety through a reaction with cyclopropane-1,1-dicarboxylic acid and appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-N’-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N’-methylcyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the dicarboxamide moiety can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1-N’-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N’-methylcyclopropane-1,1-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N’-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N’-methylcyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide.
Ohmfentanyl: N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine.
Uniqueness
1-N’-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N’-methylcyclopropane-1,1-dicarboxamide is unique due to its combination of a methoxyphenyl group, a piperidine ring, and a cyclopropane dicarboxamide moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-N'-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-1-N'-methylcyclopropane-1,1-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-23(20(26)21(10-11-21)19(22)25)15-16-7-12-24(13-8-16)14-9-17-5-3-4-6-18(17)27-2/h3-6,16H,7-15H2,1-2H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSADNNKNTKRYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)C3(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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